BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Stereochemistry of
Undeca-4,7-diyn-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Undeca-4,7-diyn-6-OL

Cat. No.: B12555166

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed stereochemical analysis of Undeca-4,7-diyn-6-ol.
Contrary to what might be assumed from its structure, Undeca-4,7-diyn-6-ol is an achiral
molecule and therefore possesses no stereoisomers. This is a consequence of a plane of
symmetry inherent in its molecular structure, which renders the central carbon atom (C6)
achiral. This guide will elucidate the fundamental principles of chirality, apply them to the target
molecule, and outline an experimental protocol to verify its achiral nature.

Introduction to Stereoisomerism and Chirality

Stereoisomers are molecules that share the same molecular formula and sequence of bonded
atoms but differ in the three-dimensional orientations of their atoms in space. A central concept
in stereochemistry is chirality. A molecule is chiral if it is non-superimposable on its mirror
image, much like a person's left and right hands. These non-superimposable mirror images are
called enantiomers.

The most common origin of chirality in organic molecules is the presence of a chiral center, or
stereocenter. A chiral center is typically a carbon atom bonded to four distinct and different
groups. The number of possible stereocisomers for a molecule can often be predicted by the
2”n rule, where 'n' is the number of chiral centers. However, this rule is only an upper limit, as
molecular symmetry can reduce the actual number of unique stereoisomers. Molecules with
chiral centers that are achiral overall are known as meso compounds.
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Stereochemical Analysis of Undeca-4,7-diyn-6-ol

To determine the potential stereoisomers of Undeca-4,7-diyn-6-ol, a systematic analysis of its
structure is required.

2.1. Molecular Structure

The IUPAC name Undeca-4,7-diyn-6-ol defines a specific structure:
e Undeca-: An 11-carbon backbone.

e -4,7-diyn-: Two triple bonds, starting at carbons 4 and 7.

e -6-0l: A hydroxyl (-OH) group located on carbon 6.

This leads to the following chemical structure:
CH3-CH2-CH2-C=C-CH(OH)-C=C-CH2-CH2-CHs

2.2. |dentification of Potential Chiral Centers

The carbon atom at position 6 (C6) is bonded to a hydroxyl group and is the only potential
chiral center in the molecule. To be a true chiral center, C6 must be bonded to four different
groups. Let's identify these groups:

A Hydrogen atom (-H)

A Hydroxyl group (-OH)

A but-1-ynyl group (-C=C-CH2-CH2-CH?5)

Another but-1-ynyl group (-C=C-CH2-CH2-CHs)

Upon inspection, it is evident that substituents 3 and 4 are identical.

2.3. Conclusion: An Achiral Molecule

Since the carbon at position 6 is bonded to two identical groups, it does not satisfy the
requirement of having four different substituents. Therefore, C6 is not a chiral center.
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The molecule possesses a plane of symmetry that passes through the H-C6-OH bonds,

bisecting the molecule. The presence of this internal plane of symmetry means the molecule is

superimposable on its mirror image. Consequently, Undeca-4,7-diyn-6-ol is an achiral

molecule. Achiral molecules do not have enantiomers or other sterecisomers.

Data Presentation

The stereochemical properties of Undeca-4,7-diyn-6-ol are summarized in the table below.

Parameter

Finding

Rationale

Molecular Formula

C11H1s80

Based on IUPAC name.

Potential Stereocenter

Carbon-6 (C6)

Carbon atom bearing the

hydroxyl group.

Number of Chiral Centers

The two alkyne-containing
substituents on C6 are

identical.

Symmetry Element

Plane of Symmetry

A mirror plane exists, bisecting
the molecule through the C6

atom.

Chirality

Achiral

The molecule is
superimposable on its mirror

image due to symmetry.

Number of Stereoisomers

1 (the molecule itself)

Achiral molecules do not have

stereoisomers.

Optical Activity

Inactive

Achiral molecules do not rotate

plane-polarized light.

Visualization of Stereochemical Analysis

The logical workflow for determining the stereochemistry of Undeca-4,7-diyn-6-ol is presented

below.
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Start: Undeca-4,7-diyn-6-ol

l

Draw Molecular Structure

l

Identify Potential Stereocenter (C6)

i

Analyze 4 Substituents on C6:
1.-H

2.-OH
-CH2CH2CH3
-CH2CH2CH3

Are all 4 substituents different?

No (Substituents 3 & 4 are identical)

C6 is NOT a chiral center

Identify Plane of Symmetry

Conclusion: Molecule is Achiral

Final Result;
0 Stereoisomers

Click to download full resolution via product page

Caption: Logical workflow for the stereochemical analysis of Undeca-4,7-diyn-6-ol.
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Experimental Protocol: Verification of Achirality via
Polarimetry

To experimentally confirm the achiral nature of Undeca-4,7-diyn-6-ol, its optical activity can be
measured using a polarimeter. Chiral substances rotate the plane of polarized light, a property
known as optical activity, whereas achiral substances do not.

5.1. Objective

To determine if a purified sample of Undeca-4,7-diyn-6-ol exhibits optical activity. The
expected result for an achiral compound is an optical rotation of 0°.

5.2. Methodology
e Synthesis and Purification:

o Synthesize Undeca-4,7-diyn-6-ol using an established method, for example, via the
reaction of the appropriate Grignard reagents with an aldehyde.

o Purify the crude product using flash column chromatography on silica gel.

o Confirm the identity and purity (>99%) of the compound using *H NMR, 13C NMR, and
mass spectrometry.

e Sample Preparation:
o Accurately weigh a sample of the purified Undeca-4,7-diyn-6-ol.

o Dissolve the sample in a spectroscopic grade, achiral solvent (e.g., ethanol or chloroform)
in a volumetric flask to prepare a solution of a precisely known concentration (c), typically
expressed in g/mL.

e Polarimetric Measurement:
o Use a calibrated polarimeter, typically with a sodium D-line lamp (A = 589 nm).

o Record a blank measurement using a polarimeter cell filled only with the pure solvent.
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o Rinse and fill the cell, of a known path length () in decimeters (dm), with the prepared
sample solution, ensuring no air bubbles are present.

o Measure the observed optical rotation (a) of the sample. Repeat the measurement
multiple times to ensure reproducibility.

5.3. Data Analysis and Interpretation

» Calculation: The specific rotation [a] is calculated using the formula: [a]_D T =a /(I x ¢)
Where T is the temperature and D refers to the sodium D-line.

o Expected Outcome: For Undeca-4,7-diyn-6-ol, the observed rotation (a) is expected to be
0°.

e Conclusion: An observed rotation of 0° confirms that the sample is optically inactive. This
result provides experimental validation that Undeca-4,7-diyn-6-ol is an achiral molecule and
does not have stereoisomers.

 To cite this document: BenchChem. [A Technical Guide to the Stereochemistry of Undeca-
4,7-diyn-6-o0l]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12555166#potential-stereoisomers-of-undeca-4-7-
diyn-6-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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